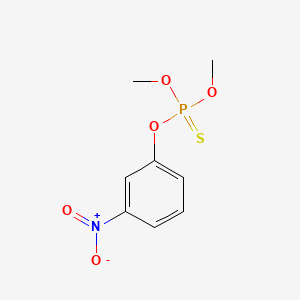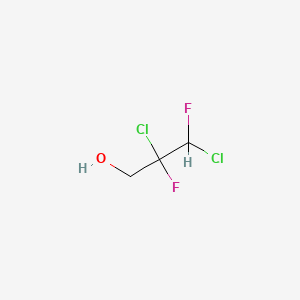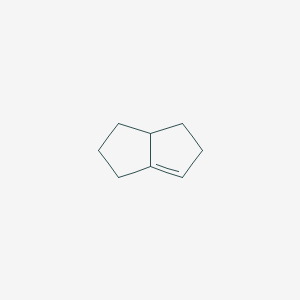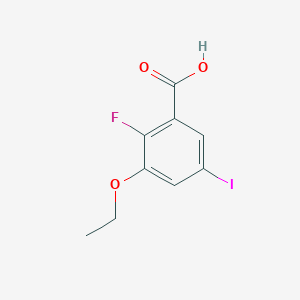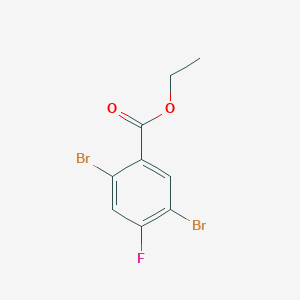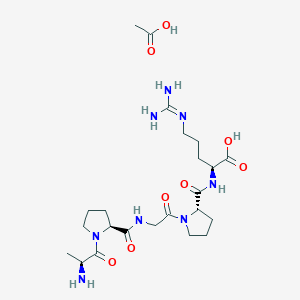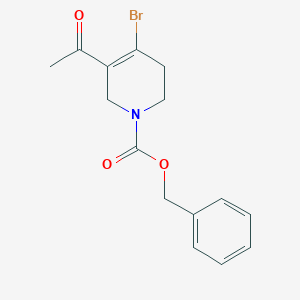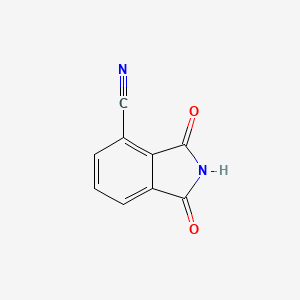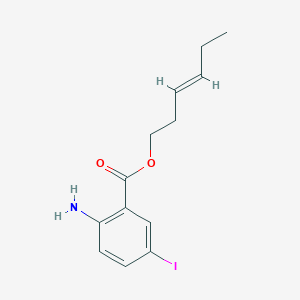![molecular formula C43H62N8O9S B14758252 7-[[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-7-oxoheptanoic acid](/img/structure/B14758252.png)
7-[[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-7-oxoheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-[[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-7-oxoheptanoic acid” is a complex organic molecule that may have potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amides, anilines, and carbonyls, which contribute to its reactivity and potential utility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of amide bonds, protection and deprotection of functional groups, and possibly the use of coupling reagents. Typical reaction conditions might include:
Amide Bond Formation: Using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Protection/Deprotection: Protecting groups such as Boc (tert-Butyloxycarbonyl) or Fmoc (Fluorenylmethyloxycarbonyl) might be used to protect amine groups during intermediate steps.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and large-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the aniline or amide positions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of carbonyl groups would yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, or as a reagent in various organic reactions.
Biology
In biology, it might be used as a probe to study enzyme activity or protein interactions, given its multiple functional groups that can interact with biological molecules.
Medicine
In medicine, the compound could have potential as a drug candidate or as a lead compound for the development of new therapeutics, particularly if it exhibits biological activity.
Industry
In industry, it could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-[[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-7-oxoheptanoic acid
- This compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which can confer unique reactivity and biological activity. Compared to similar compounds, it might exhibit different pharmacokinetics, binding affinities, or stability.
Eigenschaften
Molekularformel |
C43H62N8O9S |
|---|---|
Molekulargewicht |
867.1 g/mol |
IUPAC-Name |
7-[[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-7-oxoheptanoic acid |
InChI |
InChI=1S/C43H62N8O9S/c1-28(2)38(51-35(52)17-9-4-10-18-37(54)55)42(59)50-33(16-12-25-45-43(44)60)40(57)47-31-21-19-29(20-22-31)27-61-26-11-5-8-15-32(39(56)46-30-13-6-3-7-14-30)49-41(58)34-23-24-36(53)48-34/h3,6-7,13-14,19-22,28,32-34,38H,4-5,8-12,15-18,23-27H2,1-2H3,(H,46,56)(H,47,57)(H,48,53)(H,49,58)(H,50,59)(H,51,52)(H,54,55)(H3,44,45,60)/t32-,33-,34+,38-/m0/s1 |
InChI-Schlüssel |
GAYBMHZYLPNGIW-XGHZCBFSSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CSCCCCC[C@@H](C(=O)NC2=CC=CC=C2)NC(=O)[C@H]3CCC(=O)N3)NC(=O)CCCCCC(=O)O |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CSCCCCCC(C(=O)NC2=CC=CC=C2)NC(=O)C3CCC(=O)N3)NC(=O)CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-Methanonaphtho[2,3-b]oxirene](/img/structure/B14758174.png)

![3-((4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide](/img/structure/B14758195.png)
